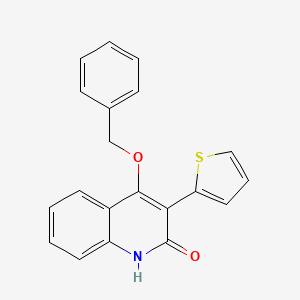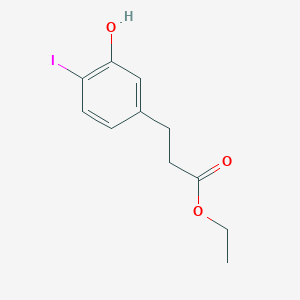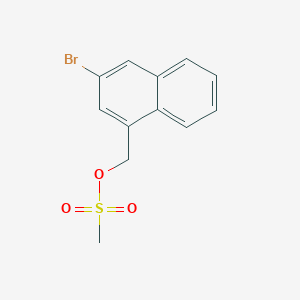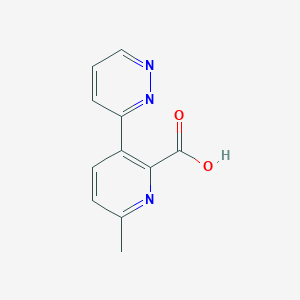
6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridazine ring fused to a pyridine ring, with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, a pyridazine derivative can be reacted with a pyridine derivative in the presence of a strong acid or base to form the fused ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the pyridazine or pyridine rings have been modified.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the pyridazine ring.
3-Pyridazin-3-ylpyridine-2-carboxylic acid: Similar but without the methyl group.
6-Methylpyridine-2-carboxylic acid: Similar but lacks the pyridazine ring.
Uniqueness: 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid is unique due to the presence of both pyridazine and pyridine rings, which can provide distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-4-5-8(10(13-7)11(15)16)9-3-2-6-12-14-9/h2-6H,1H3,(H,15,16) |
InChI Key |
AVSQEOLVCFGSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
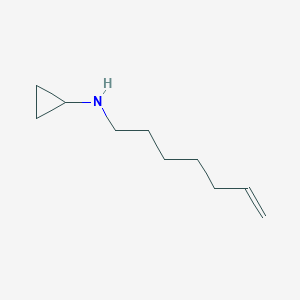
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
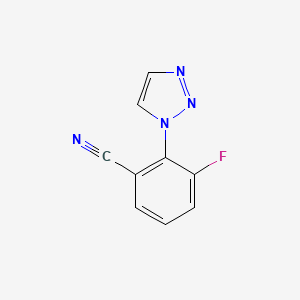
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
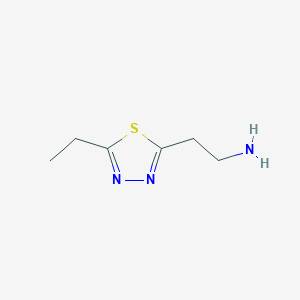
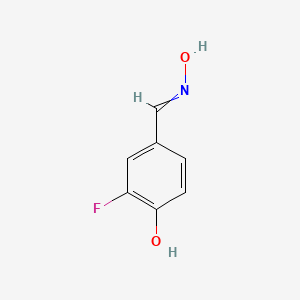
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)

![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
